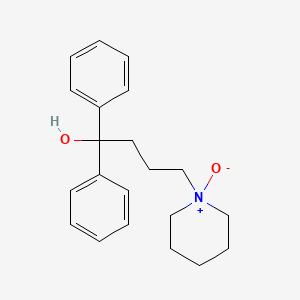
Difenidol N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difenidol N-Oxide is a chemical compound with the molecular formula C21H27NO2 It is a derivative of difenidol, an antiemetic agent used to prevent and treat nausea and vomiting associated with various medical conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Difenidol N-Oxide can be synthesized through the oxidation of difenidol. One common method involves the use of hydrogen peroxide as the oxidizing agent in an aqueous reaction medium. The reaction is typically carried out in the presence of an oxygen-containing organic solvent, such as glacial acetic acid or acetone, to enhance the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Difenidol N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to difenidol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, perbenzoic acid, and peroxyacetic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce difenidol or other reduced compounds.
Aplicaciones Científicas De Investigación
Difenidol N-Oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components and enzymes.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of Difenidol N-Oxide involves its interaction with specific molecular targets and pathways. It is thought to exert its effects by diminishing vestibular stimulation and depressing labyrinthine function. As an antimuscarinic agent, it interacts with muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 receptors . This interaction may occur at the vestibular nuclei and the vestibular periphery, where these receptors are expressed.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine-N-oxide (TMAO): A compound with potential relevance for cancer and cardiovascular diseases.
Pyridine-N-oxide: An aromatic amine oxide with distinct chemical properties.
Nitrones: Oxides of imines with unique reactivity compared to amine and pyridine-N-oxides.
Uniqueness of Difenidol N-Oxide
This compound is unique due to its specific chemical structure and its potential applications in medicinal chemistry. Its ability to interact with muscarinic acetylcholine receptors and its role as an antiemetic agent distinguish it from other N-oxide compounds.
Propiedades
Fórmula molecular |
C21H27NO2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-(1-oxidopiperidin-1-ium-1-yl)-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C21H27NO2/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22(24)16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2 |
Clave InChI |
BVMACPVGCLLIIH-UHFFFAOYSA-N |
SMILES canónico |
C1CC[N+](CC1)(CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



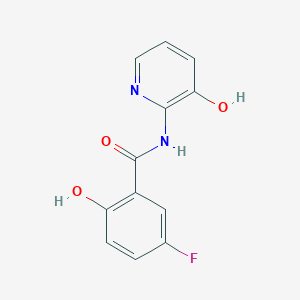
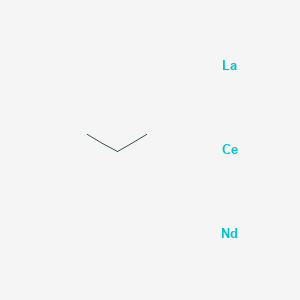
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
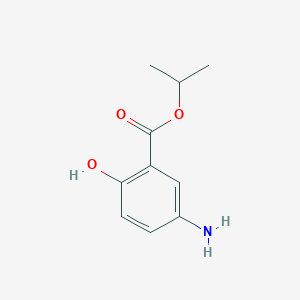
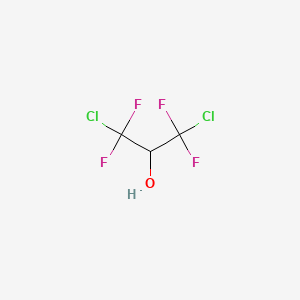
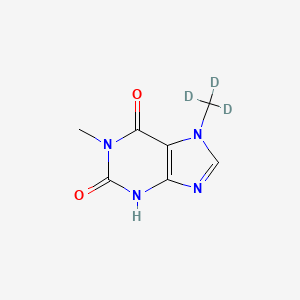



![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)
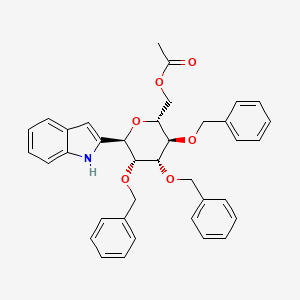
![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)
